molecular formula C17H15N3O2S B2415916 N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide CAS No. 721409-13-8

N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide

Cat. No.: B2415916
CAS No.: 721409-13-8
M. Wt: 325.39
InChI Key: ZTHCEHSFTKXHDE-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide ( 721409-13-8) is a synthetic small molecule featuring a quinazoline core, a scaffold renowned for its diverse and significant biological activities in medicinal chemistry research . Quinazoline derivatives are extensively investigated for their potent antitumor properties. Compounds with structural similarities have demonstrated excellent in vitro antitumour activity , often acting through the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a validated target in cancer therapy . Several FDA-approved anticancer drugs, such as Erlotinib and Gefitinib, are based on the quinazoline structure, underscoring its therapeutic potential . Furthermore, novel quinazolinone conjugates are also being explored for their anti-inflammatory and analgesic activities , with some designed as selective COX-2 inhibitors . The incorporation of a thioacetamide linker, as seen in this compound, is a common strategy in drug design to modulate the molecule's properties and biological interactions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-22-13-6-4-5-12(9-13)20-16(21)10-23-17-14-7-2-3-8-15(14)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHCEHSFTKXHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide typically involves the reaction of 3-methoxyaniline with 2-chloroquinazoline-4-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide has demonstrated notable antimicrobial properties against various bacterial strains and fungi. Studies indicate that quinazolinone derivatives, including this compound, exhibit significant inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species such as Candida .

Case Study: Antimicrobial Efficacy

A study reported that derivatives of quinazolinone showed lower growth inhibitory concentrations compared to established antibiotics like 5-fluorouracil. The mechanism of action involves interaction with cellular targets that disrupt essential biological pathways, making them effective against resistant strains .

Compound NameStructureBiological ActivityUnique Features
N-(4-Chlorophenyl)-2-(quinazolin-4-ylthio)acetamideStructureAntitumor activityChlorine substitution enhances lipophilicity
N-(3,4,5-trimethoxybenzyl)-2-(quinazolin-4-ylthio)acetamideStructureAntitumor activityMultiple methoxy groups increase solubility
This compoundStructureAntimicrobial activityMethoxy group may influence binding affinity

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. In vitro assays have shown that this compound can inhibit the growth of several cancer cell lines, including those from breast, colon, and renal cancers .

Case Study: Cytotoxicity Assessment

In one study, synthesized quinazolinone derivatives were tested against 60 cancer cell lines by the National Cancer Institute. The results indicated significant cytotoxicity, particularly in colon and ovarian cancer cell lines, with some compounds exhibiting GI50 values as low as 0.25 μM .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Research indicates that compounds with a quinazolinone scaffold can exhibit strong antioxidant activity, which is essential for protecting cells from oxidative stress .

Evaluation Methods

Antioxidant activity is typically assessed using various assays such as ABTS and DPPH. The presence of hydroxyl groups in conjunction with methoxy substituents significantly enhances the antioxidant capacity of these compounds .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting antitumor activity. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide stands out due to its unique combination of a methoxyphenyl group and a quinazolin-4-ylthio moiety.

Biological Activity

N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial, antifungal, antitumor, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as quinazolinones, characterized by their fused heterocyclic structure. The synthesis typically involves the reaction of 3-methoxyphenyl isothiocyanate with an appropriate acetamide derivative under controlled conditions. This compound serves as a versatile building block in organic synthesis and medicinal chemistry.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

1. Antimicrobial and Antifungal Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been investigated for its potential to inhibit the growth of various pathogenic microorganisms. The specific mechanisms may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

2. Antitumor Activity

This compound has shown promising results in antitumor studies. In vitro assays demonstrated its ability to induce cell death in several cancer cell lines, including:

Cell Line Inhibition (%) Reference
CCRF-CEM (Leukemia)31.50
SF-539 (CNS Cancer)47.41
MDA-MB-231 (Breast)36.00
786-O (Renal Cancer)52.80

The compound's mechanism of action appears to involve the inhibition of kinases associated with cell proliferation and survival, leading to apoptosis in malignant cells.

3. Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory potential. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, thus contributing to reduced inflammation in various models.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • A study published in 2017 highlighted the synthesis and evaluation of various quinazolinone derivatives, including this compound, showing significant antitumor activity against multiple cancer cell lines with GI50 values comparable to established chemotherapeutics like 5-fluorouracil .
  • In another investigation, the compound was assessed for its antimicrobial efficacy against both bacterial and fungal strains, demonstrating substantial inhibitory effects that suggest potential therapeutic applications in infectious diseases .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways that regulate proliferation and survival.
  • Modulation of Inflammatory Pathways : It appears to affect the expression levels of inflammatory mediators, thereby reducing inflammation.

Q & A

Q. What are the key synthetic routes for N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide?

The synthesis typically involves two primary steps:

  • Quinazolinone core preparation : A quinazolin-4-one intermediate is synthesized via cyclization of anthranilic acid derivatives or via substitution reactions, as seen in structurally related compounds .
  • Thioacetamide functionalization : The quinazolin-4-thiol intermediate reacts with 2-chloro-N-(3-methoxyphenyl)acetamide under alkaline conditions (e.g., K₂CO₃ in dry acetone) to form the thioether bond. This method is analogous to protocols used for similar quinazolinone-thioacetamide derivatives .
  • Purification : Column chromatography or recrystallization is often employed to isolate the final product.

Q. How is the compound characterized structurally?

Common techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and connectivity, particularly the methoxyphenyl and quinazolinylthio groups .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation and non-covalent interactions (e.g., π-π stacking in quinazoline derivatives) .

Q. What non-covalent interactions drive its biological activity?

The quinazoline moiety participates in π-π stacking with aromatic residues in target proteins, while the methoxyphenyl and thioacetamide groups engage in hydrogen bonding and hydrophobic interactions . These interactions are critical for binding to enzymes like kinases or receptors .

Advanced Questions

Q. How can reaction yields be optimized during thioacetamide coupling?

Key factors include:

  • Solvent choice : Dry acetone or DMF improves solubility of intermediates .
  • Base selection : Anhydrous K₂CO₃ minimizes side reactions compared to stronger bases .
  • Temperature control : Room-temperature reactions (12–24 hours) prevent decomposition of thiol intermediates .
  • Stoichiometry : A 1.2:1 molar ratio of 2-chloroacetamide to quinazolin-4-thiol ensures complete conversion .

Q. How to address contradictory bioactivity data across assays?

  • Solubility adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to mitigate aggregation in cell-based assays .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to identify false negatives due to rapid hepatic clearance .
  • Target validation : Employ CRISPR knockdown or competitive binding assays to confirm specificity for suspected targets (e.g., tyrosine kinases) .

Q. What computational methods predict its pharmacokinetic properties?

  • Lipinski’s Rule of Five : The compound’s logP (~3.2) and molecular weight (~353 g/mol) suggest oral bioavailability .
  • Molecular dynamics (MD) simulations : Model blood-brain barrier penetration using partition coefficients and polar surface area .
  • ADMET prediction tools : Software like SwissADME or ADMETlab2.0 estimates metabolic stability and toxicity risks .

Q. How to resolve crystallinity issues during formulation?

  • Polymorph screening : Use solvents like ethanol or acetonitrile to isolate stable crystalline forms .
  • Co-crystallization : Add co-formers (e.g., succinic acid) to enhance solubility without compromising stability .

Safety and Handling

Q. What safety precautions are recommended for handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Perform reactions in a fume hood to limit inhalation of dust or vapors .
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

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